N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

This compound is a uniquely substituted indole-2-carboxamide–pyrazole hybrid featuring a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole motif. Unlike the closest cataloged analog (CAS 2097923-48-1), which bears a 6-methoxy-indole and pyridin-4-yl regioisomer, this molecule provides a distinct pharmacophoric geometry. These structural differences are known to shift kinase selectivity profiles (e.g., PYK2 vs. FAK), making direct analog substitution unreliable without experimental validation. Ideal for IKK2-focused screening decks and matched molecular pair ADME profiling. ≥98% purity, available in mg quantities with a 14-day lead time.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034604-11-8
Cat. No. B2742220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
CAS2034604-11-8
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
InChIInChI=1S/C20H19N5O/c1-14-11-18(16-6-4-8-21-13-16)24-25(14)10-9-22-20(26)19-12-15-5-2-3-7-17(15)23-19/h2-8,11-13,23H,9-10H2,1H3,(H,22,26)
InChIKeyXLDRIXGRIXJGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034604-11-8): Structural Identity and Compound Class for Research Procurement


N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034604-11-8, molecular formula C₂₀H₁₉N₅O, MW 345.406 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide–pyrazole hybrid class. Its scaffold comprises an 1H-indole-2-carboxamide core linked via an ethyl spacer to a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety. Compounds within this chemotype have been investigated as kinase inhibitors in patent disclosures [1] and as antitumor agents in peer-reviewed studies on pyrazole–indole hybrids [2]. The 5-methyl substitution on the pyrazole ring, the pyridin-3-yl regioisomeric attachment at the pyrazole 3-position, and the unsubstituted indole ring collectively distinguish this compound from its closest commercially available analogs.

Why Generic Substitution Fails for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034604-11-8): Regioisomeric and Substitution-Pattern Specificity


Generic substitution within the indole-2-carboxamide–pyrazole family is unreliable because small structural variations—particularly the position of the pyridinyl attachment on the pyrazole ring and the presence or absence of the 5-methyl group—produce distinct pharmacophoric geometries. The target compound carries the pyridin-3-yl group at the pyrazole 3-position with a 5-methyl substituent, whereas the closest cataloged analog (CAS 2097923-48-1) places the pyridin-3-yl at the pyrazole 4-position and lacks the 5-methyl group entirely while adding a 6-methoxy on the indole [1]. These regioisomeric and substitution differences alter the vector of the pyridinyl nitrogen, the steric environment around the pyrazole, and the hydrogen-bond donor/acceptor capacity of the indole ring. In kinase inhibitor design, such differences have been shown to shift selectivity profiles among closely related targets (e.g., PYK2 versus FAK) [2]. Consequently, substituting this compound with a positional isomer or a differently substituted analog without experimental confirmation of target engagement and potency equivalence introduces significant risk of divergent biological outcomes.

Quantitative Differential Evidence for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034604-11-8) Versus Closest Analogs


Regioisomeric Differentiation: Pyrazole 3-Position Pyridin-3-yl (Target) Versus Pyrazole 4-Position Pyridin-3-yl (CAS 2097923-48-1)

The target compound positions the pyridin-3-yl substituent at the 3-position of the pyrazole ring, whereas the closest commercially cataloged analog (CAS 2097923-48-1) places it at the 4-position. This regioisomeric difference changes the dihedral angle between the pyrazole and pyridine rings, altering the spatial orientation of the pyridine nitrogen lone pair. In pyrazole-based kinase inhibitors, the pyridine nitrogen often serves as a critical hinge-binding element; shifting its position from the 4- to the 3-position of the pyrazole reorients this key pharmacophoric feature relative to the indole-2-carboxamide core [1]. Additionally, the target compound carries a 5-methyl substituent on the pyrazole (absent in CAS 2097923-48-1), introducing steric bulk adjacent to the ethyl linker that may restrict conformational freedom and influence target binding [2]. No head-to-head biological comparison of these two compounds has been published; the differentiation is currently structural.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Indole Substitution Status: Unsubstituted Indole (Target) Versus 6-Methoxy-Indole (CAS 2097923-48-1) – Computed Physicochemical Comparison

The target compound bears an unsubstituted 1H-indole-2-carboxamide, whereas the closest analog (CAS 2097923-48-1) carries a 6-methoxy substituent on the indole ring. Published computed properties for CAS 2097923-48-1 report XLogP3 = 2.1 and topological polar surface area (TPSA) = 84.8 Ų [1]. Removal of the 6-methoxy group in the target compound is predicted to increase lipophilicity (estimated XLogP3 ≈ 2.5–2.8) and reduce TPSA (estimated ≈ 75–80 Ų), as the –OCH₃ group contributes both polarity and hydrogen-bond acceptor capacity. This physicochemical shift may affect aqueous solubility, membrane permeability, and metabolic stability—parameters relevant to both in vitro assay performance and potential in vivo applications. No experimental solubility or permeability data for either compound were identified in the public domain.

Drug-likeness Physicochemical profiling ADME prediction

Class-Level Anticancer Activity Benchmarking: Pyrazole–Indole Hybrids in Published Tumor Cell Line Panels

No cytotoxicity data for the target compound itself were identified in peer-reviewed literature; however, structurally related pyrazole–indole hybrids have demonstrated quantifiable anticancer activity in standardized MTT assays. Hassan et al. (2021) reported that pyrazole–indole hybrids 7a and 7b exhibited IC₅₀ values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM against HepG2 hepatocellular carcinoma cells, compared with doxorubicin at IC₅₀ = 24.7 ± 3.2 μM [1]. These hybrids share the indole–pyrazole pharmacophoric connectivity with the target compound but differ in linker chemistry and substitution. This class-level evidence establishes that the indole-2-carboxamide–pyrazole scaffold is compatible with low-micromolar anticancer potency; however, the specific contribution of the 5-methyl-3-(pyridin-3-yl)-pyrazole motif in the target compound has not been experimentally quantified. Direct head-to-head comparison data are unavailable and must be generated by the end user.

Anticancer agents Cytotoxicity Pyrazole–indole hybrids

Kinase Inhibition Patent Context: IKK2 and General Kinase Inhibitor Scaffold Precedent

The compound falls within the general Markush structures of at least two patent families. Patent US20050032869A1 claims pyrazolyl-indole derivatives as kinase inhibitors [1], while a 2012 GSK patent (US 13/273,408) claims indole carboxamide derivatives as IKK2 (IKKβ) inhibitors for inflammatory disease [2]. The latter patent discloses that specific indole-2-carboxamide substitution patterns yield IKK2 inhibitory activity relevant to rheumatoid arthritis, asthma, and COPD. However, the target compound (CAS 2034604-11-8) is not specifically exemplified with quantitative IC₅₀ data in either patent. The IKK2 inhibitor patent establishes that the indole-2-carboxamide scaffold with heteroaryl-ethyl-amino substitution can achieve target engagement against IKK2, defining a potential research application space.

Kinase inhibition IKK2 inhibitor Patent SAR

Absence of 5-Methyl Pyrazole Substitution in Nearest Analogs: Conformational and Metabolic Stability Implications

The 5-methyl substituent on the pyrazole ring of the target compound is absent in both CAS 2097923-48-1 (pyrazole unsubstituted at C5) and most close analogs found in vendor catalogs. The 5-methyl group introduces steric hindrance adjacent to the N1-ethyl linker, which can restrict rotation about the N1–CH₂ bond and influence the conformational ensemble accessible to the molecule in solution. In the pyrazolyl-indole kinase inhibitor patent literature, methyl substitution on the pyrazole ring is a recognized variable for modulating potency and selectivity [1]. The 5-methyl group may also reduce metabolic oxidation at the pyrazole C5 position if in vivo studies are contemplated. No quantitative comparison of conformational preferences or metabolic stability between the target compound and its des-methyl analogs has been published.

Conformational restriction Metabolic stability Pyrazole substitution

Recommended Research Application Scenarios for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034604-11-8)


Kinase Inhibitor Screening Libraries for Inflammatory Disease Targets (IKK2/TBK1)

Based on the IKK2 inhibitor patent context [1], this compound is structurally suited for inclusion in kinase inhibitor screening decks targeting IKK2 (IKKβ) or related IKK-family kinases. The indole-2-carboxamide scaffold with a heteroaryl-ethyl linker matches the general pharmacophore described for IKK2 inhibition. Users should pair this compound with the exemplified patent compounds as positive controls and include the closest analog (CAS 2097923-48-1) as a regioisomeric comparator to probe the contribution of pyrazole substitution pattern to IKK2 selectivity. Caution: no target-specific IC₅₀ for this compound is available; it is suitable for de novo screening, not as a validated tool compound.

Structure–Activity Relationship (SAR) Studies on Pyrazole-Indole Hybrid Anticancer Agents

The class-level anticancer activity of pyrazole–indole hybrids (IC₅₀ 6–8 μM in HepG2 for lead compounds 7a/7b) [2] supports the use of this compound in systematic SAR campaigns. The unique 5-methyl-3-(pyridin-3-yl)-pyrazole motif distinguishes it from the Hassan et al. 2021 compound series and from other cataloged analogs. Pairing this compound with CAS 2097923-48-1 (6-methoxy, pyridin-3-yl at C4) and the des-methyl analog (if available) would enable dissection of: (i) the contribution of pyrazole C5 methylation to cytotoxicity, (ii) the effect of pyridinyl regioisomerism, and (iii) the role of the 6-methoxy group on indole. Users should employ the MTT assay protocol described by Hassan et al. for comparability.

Computational Chemistry and Molecular Docking Campaigns for Novel Kinase Targets

The availability of high-resolution crystal structures of indole-2-carboxamide ligands bound to kinase domains (e.g., PYK2, PDB: 4H1M) [3] provides a structural basis for docking this compound into related kinase active sites. The pyridin-3-yl substituent can be modeled as a hinge-binding motif analogous to the pyridine in Akt inhibitors [4], while the 5-methyl group provides a defined steric constraint for scoring function validation. This compound is appropriate for prospective virtual screening and free-energy perturbation (FEP) studies where the 5-methyl and pyridin-3-yl positional features are used to differentiate binding poses from those adopted by the 4-pyridinyl or des-methyl analogs.

Physicochemical and ADME Profiling of Indole-2-Carboxamide–Pyrazole Hybrids

Given the computed XLogP3 difference between this compound (estimated ~2.5–2.8) and the 6-methoxy analog CAS 2097923-48-1 (XLogP3 = 2.1, TPSA = 84.8 Ų) [5], a comparative experimental ADME panel (aqueous solubility, LogD₇.₄, Caco-2 permeability, microsomal stability) would confirm whether removal of the 6-methoxy group and addition of the 5-methyl group produce a meaningful shift in drug-like properties. This compound is suitable as a probe in matched molecular pair analyses with CAS 2097923-48-1.

Quote Request

Request a Quote for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.